![molecular formula C16H17Cl2F3N4 B2447840 4-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}苯胺盐酸盐 CAS No. 321848-37-7](/img/structure/B2447840.png)

4-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

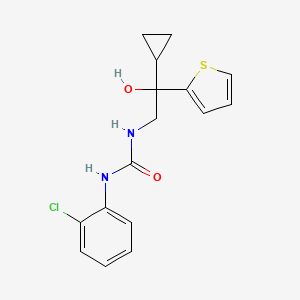

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride is a useful research compound. Its molecular formula is C16H17Cl2F3N4 and its molecular weight is 393.24. The purity is usually 95%.

BenchChem offers high-quality 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

农药应用

三氟甲基吡啶是该化合物中的一个关键结构单元,在农药行业中广泛使用 . 它们主要用于保护农作物免受害虫侵害 . 氟吡甲禾灵是第一个引入农药市场的含三氟甲基吡啶衍生物,此后,20 多种新的含三氟甲基吡啶农药获得了 ISO 通用名称 .

医药应用

三氟甲基吡啶及其衍生物也用于制药行业 . 五种含有三氟甲基吡啶部分的药物已获得市场批准,许多候选药物目前正在进行临床试验 . 三氟甲基吡啶衍生物的生物活性被认为是由于氟原子的独特物理化学性质和吡啶部分的独特特征的结合 .

兽医应用

在兽医行业,两种含有三氟甲基吡啶部分的药物已获得市场批准 . 这些药物用于动物的各种治疗 .

抗菌活性

一些合成的含有三氟甲基吡啶部分的化合物已被评估其抗菌活性 . 它们已显示出对代表革兰氏阴性菌的大肠杆菌、代表革兰氏阳性菌的金黄色葡萄球菌和代表真菌的白色念珠菌有效 .

抗菌活性

该化合物已显示出在抗菌应用中的潜力 . 据推测,有效的抗菌剂必须同时靶向两类 PPTase 酶才能有效地阻止细菌增殖 .

氟化有机化合物的合成

该化合物在氟化有机化合物的合成中起着重要作用 . 这些化合物已在农药、制药和功能材料领域得到广泛应用 .

FDA 批准的药物

三氟甲基是该化合物的一部分,存在于许多 FDA 批准的药物中 . 在过去的 20 年中,19 种 FDA 批准的药物已将三氟甲基作为药效团之一 .

未来应用

作用机制

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their eventual death .

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of the bacterial cells .

Pharmacokinetics

These properties can have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to the thwarting of bacterial growth . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

属性

IUPAC Name |

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4.ClH/c17-14-9-11(16(18,19)20)10-22-15(14)24-7-5-23(6-8-24)13-3-1-12(21)2-4-13;/h1-4,9-10H,5-8,21H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBDDKMQKOAHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2447757.png)

![2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2447764.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)

![N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2447775.png)

![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)

![1-phenyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2447778.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2447780.png)